methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzoate ester linked to a pyrazole ring, which is further substituted with dimethoxyphenyl groups. This unique arrangement of functional groups imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole with methyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate
- Benzenepropanoic acid, 3,4-dimethoxy-, methyl ester
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Uniqueness
Methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]methyl}benzoate stands out due to its unique combination of a pyrazole ring and dimethoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C30H32N2O6 |
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Molecular Weight |
516.6 g/mol |
IUPAC Name |
methyl 3-[[3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C30H32N2O6/c1-7-23-28(20-11-13-24(34-2)26(16-20)36-4)31-32(18-19-9-8-10-22(15-19)30(33)38-6)29(23)21-12-14-25(35-3)27(17-21)37-5/h8-17H,7,18H2,1-6H3 |
InChI Key |
XTNUWUPILDQPMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC(=CC=C3)C(=O)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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